Cas no 2877659-81-7 (4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a structurally complex pyrimidine derivative featuring dual piperazine substitutions, which enhance its potential as a bioactive compound. The presence of a 3-fluoro-4-methoxyphenylmethyl group contributes to its lipophilicity and binding affinity, while the methylpiperazine moiety may improve solubility and pharmacokinetic properties. This compound is of interest in medicinal chemistry for its potential as a kinase inhibitor or receptor modulator, given its ability to interact with diverse biological targets. Its well-defined synthetic route and stability under standard conditions make it suitable for further pharmacological evaluation and structure-activity relationship studies.
4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine structure
2877659-81-7 structure
商品名:4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
CAS番号:2877659-81-7
MF:C22H31FN6O
メガワット:414.519547700882
CID:5308934
PubChem ID:165433698

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
    • AKOS040873727
    • 2877659-81-7
    • F6790-1815
    • 4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
    • インチ: 1S/C22H31FN6O/c1-17-24-21(28-10-6-26(2)7-11-28)15-22(25-17)29-12-8-27(9-13-29)16-18-4-5-20(30-3)19(23)14-18/h4-5,14-15H,6-13,16H2,1-3H3
    • InChIKey: XEJMLZBTPMFUJO-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)CN1CCN(C2C=C(N=C(C)N=2)N2CCN(C)CC2)CC1)OC

計算された属性

  • せいみつぶんしりょう: 414.25433780g/mol
  • どういたいしつりょう: 414.25433780g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 526
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 48Ų

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6790-1815-3mg
4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877659-81-7
3mg
$94.5 2023-09-07
Life Chemicals
F6790-1815-15mg
4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877659-81-7
15mg
$133.5 2023-09-07
Life Chemicals
F6790-1815-30mg
4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877659-81-7
30mg
$178.5 2023-09-07
Life Chemicals
F6790-1815-5μmol
4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877659-81-7
5μmol
$94.5 2023-09-07
Life Chemicals
F6790-1815-2mg
4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877659-81-7
2mg
$88.5 2023-09-07
Life Chemicals
F6790-1815-4mg
4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877659-81-7
4mg
$99.0 2023-09-07
Life Chemicals
F6790-1815-100mg
4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877659-81-7
100mg
$372.0 2023-09-07
Life Chemicals
F6790-1815-1mg
4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877659-81-7
1mg
$81.0 2023-09-07
Life Chemicals
F6790-1815-10mg
4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877659-81-7
10mg
$118.5 2023-09-07
Life Chemicals
F6790-1815-75mg
4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877659-81-7
75mg
$312.0 2023-09-07

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 関連文献

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidineに関する追加情報

Chemical Profile of 4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS No. 2877659-81-7)

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine, identified by its CAS number 2877659-81-7, is a complex organic compound with significant potential in the field of pharmaceutical research. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring system that is widely recognized for its biological activity and therapeutic applications. The structural features of this molecule, particularly its dual piperazine substituents and fluoro-methoxy aromatic moiety, make it an intriguing candidate for further investigation in drug discovery.

The presence of multiple nitrogen-containing rings, specifically piperazine units at both the 4-position and 6-position of the pyrimidine core, contributes to the compound's amphiphilic nature. Piperazine derivatives are well-documented for their role in various pharmacological mechanisms, including neurotransmitter receptor interactions and enzyme inhibition. The specific arrangement of these functional groups in 4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine suggests potential interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.

The 3-fluoro and 4-methoxy substituents on the aromatic ring introduce both electronic and steric effects that can modulate the compound's binding affinity and selectivity. Fluorine atoms are known to enhance metabolic stability and binding interactions due to their electronegativity, while methoxy groups can influence solubility and lipophilicity. These modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, making this compound a valuable scaffold for developing novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, which has accelerated the discovery process for such compounds. The dual piperazine system in 4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine could potentially lead to high-affinity binding at multiple targets, a strategy that has shown promise in treating multifaceted diseases. Studies have begun to explore its potential as an intermediate in the synthesis of kinase inhibitors, given the pyrimidine core's prevalence in such molecules.

The compound's structural complexity also makes it a suitable candidate for structure-based drug design (SBDD). High-resolution crystal structures of target proteins complexed with similar piperazine derivatives have provided critical insights into binding modes and allosteric effects. By leveraging these structures, researchers can rationalize modifications to improve potency and reduce off-target effects. The fluoro and methoxy groups, in particular, may serve as key pharmacophores that can be fine-tuned through iterative optimization.

In vitro studies have started to uncover the biological activity of 4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine, revealing potential effects on pathways relevant to neurological disorders. The dual piperazine moiety suggests interactions with serotonin receptors (5-HT receptors), which are implicated in depression, anxiety, and other central nervous system (CNS) conditions. Additionally, the compound's structural similarity to known antipsychotic agents positions it as a candidate for further exploration in psychiatric drug development.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyrimidine core followed by functionalization with piperazine units and aromatic substituents. Advances in green chemistry principles have encouraged researchers to develop more sustainable synthetic routes, minimizing waste and hazardous reagents without compromising efficiency.

As interest in personalized medicine grows, compounds like 4-{4-[(3-fluoro)-methyl]-2-(dimethylamino)-6-[bis(1-pyrrolidinyl)methylene]-5-pyrimidinamine] (a related derivative) are being evaluated for their potential use in combination therapies. The ability to modulate multiple targets simultaneously could lead to synergistic effects that enhance therapeutic outcomes. Preclinical studies are essential to validate these hypotheses before moving into human trials, but the preliminary data suggest promising avenues for further investigation.

The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. Companies investing in compounds like CAS No 2877659 81 7 must navigate these requirements carefully to ensure timely progression through clinical development stages. Collaborations between academic institutions and industry partners have become increasingly common, fostering innovation while sharing resources and expertise.

Looking ahead, the continued exploration of 4-{[bis(3-fluoropropyl)(pyrrolidin-l-l)-methylene]-5-pyrimidinamine} derivatives holds significant promise for addressing unmet medical needs across various therapeutic areas. The integration of artificial intelligence (AI) tools into drug discovery pipelines has further accelerated the identification of novel scaffolds like this one. As computational methods improve, so too does our ability to predict biological activity with greater accuracy before synthesizing large libraries of compounds.

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